molecular formula C9H10BrFO B1382262 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene CAS No. 1704065-21-3

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene

Cat. No.: B1382262
CAS No.: 1704065-21-3
M. Wt: 233.08 g/mol
InChI Key: XCUXJSVBIRUOGY-UHFFFAOYSA-N
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Description

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, fluorine, and an ethoxymethyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 2-(ethoxymethyl)-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products:

    Substitution: Formation of 2-(ethoxymethyl)-1-fluorobenzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 2-(ethoxymethyl)-1-fluorobenzene.

Scientific Research Applications

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential role in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid.

Comparison with Similar Compounds

  • 4-Bromo-2-(methoxymethyl)-1-fluorobenzene
  • 4-Bromo-2-(ethoxymethyl)-1-chlorobenzene
  • 4-Bromo-2-(ethoxymethyl)-1-iodobenzene

Uniqueness: 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

4-bromo-2-(ethoxymethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXJSVBIRUOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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